N-(benzo[d]thiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)-N-(2-morpholinoethyl)benzamide hydrochloride
Description
N-(benzo[d]thiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)-N-(2-morpholinoethyl)benzamide hydrochloride is a structurally complex small molecule featuring a benzamide core modified with a benzo[d]thiazole moiety, a morpholinoethyl group, and a 2,5-dioxopyrrolidinyl substituent. The hydrochloride salt enhances its solubility, a critical factor for bioavailability in pharmaceutical applications.
Key structural features include:
- Benzo[d]thiazole: A heterocyclic aromatic system associated with kinase inhibition and anticancer activity.
- Morpholinoethyl group: A polar substituent that improves aqueous solubility and membrane permeability.
- 2,5-Dioxopyrrolidinyl: A cyclic diketone that may enhance electrophilic reactivity or serve as a hydrogen-bond acceptor.
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)-N-(2-morpholin-4-ylethyl)benzamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O4S.ClH/c29-21-9-10-22(30)28(21)18-7-5-17(6-8-18)23(31)27(12-11-26-13-15-32-16-14-26)24-25-19-3-1-2-4-20(19)33-24;/h1-8H,9-16H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPWIHMJIGGVJRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC=C(C=C2)C(=O)N(CCN3CCOCC3)C4=NC5=CC=CC=C5S4.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25ClN4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzo[d]thiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)-N-(2-morpholinoethyl)benzamide hydrochloride typically involves multiple steps. One common synthetic route includes the following steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives.
Introduction of the Pyrrolidinone Moiety: The 2,5-dioxopyrrolidin-1-yl group can be introduced via a condensation reaction with succinic anhydride.
Attachment of the Morpholinoethyl Group: The morpholinoethyl group can be attached through a nucleophilic substitution reaction using 2-chloroethylmorpholine hydrochloride.
Final Coupling: The final coupling step involves the reaction of the intermediate compounds to form the target molecule, followed by purification and conversion to the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(benzo[d]thiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)-N-(2-morpholinoethyl)benzamide hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The benzothiazole ring can be oxidized under strong oxidizing conditions.
Reduction: The carbonyl groups in the pyrrolidinone moiety can be reduced to hydroxyl groups.
Substitution: The morpholinoethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzothiazole ring can lead to the formation of sulfoxides or sulfones, while reduction of the pyrrolidinone moiety can yield hydroxylated derivatives.
Scientific Research Applications
N-(benzo[d]thiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)-N-(2-morpholinoethyl)benzamide hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has been studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: It shows promise as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(benzo[d]thiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)-N-(2-morpholinoethyl)benzamide hydrochloride involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally or functionally related analogs, focusing on synthesis, physicochemical properties, and biological relevance.
Structural Analogues
Key Comparative Insights
- Synthetic Complexity: The target compound’s synthesis likely parallels methods for hydrazinecarbothioamides (), where coupling reactions and cyclization are critical. However, its dioxopyrrolidinyl group may require additional steps, such as ketone oxidation or cyclocondensation, compared to the thiazolidinone derivatives in .
- Solubility and Bioavailability: The morpholinoethyl group in the target compound enhances hydrophilicity compared to non-polar analogs like triazoles [7–9] or thiazolidinones (). This is critical for drug delivery, as morpholine derivatives are known to improve aqueous solubility without compromising membrane penetration .
- Electrophilic Reactivity: The 2,5-dioxopyrrolidinyl group in the target compound may act as a Michael acceptor, similar to the α,β-unsaturated ketone in thiazolidinone derivatives (). This reactivity could facilitate covalent binding to biological targets, such as cysteine residues in enzymes .
- Biological Target Potential: Benzo[d]thiazole derivatives are well-documented kinase inhibitors (e.g., targeting Bcr-Abl or EGFR), while thiazolidinones () are associated with antidiabetic and antimicrobial activity.
Biological Activity
N-(benzo[d]thiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)-N-(2-morpholinoethyl)benzamide hydrochloride is a compound of increasing interest in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy against various diseases, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Benzo[d]thiazole ring : Known for its biological activity, particularly in anticancer and antimicrobial applications.
- Pyrrolidin-1-yl group : Often associated with neuroprotective effects.
- Morpholinoethyl side chain : Enhances solubility and bioavailability.
The molecular formula is , with a molecular weight of approximately 442.56 g/mol.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit various enzymes involved in cancer cell proliferation and inflammation. For instance, it has been shown to selectively inhibit neuronal nitric oxide synthase (nNOS), which plays a critical role in neurodegenerative diseases .
- Cell Cycle Modulation : It can influence cell cycle progression in cancer cells, leading to reduced proliferation rates. Studies have demonstrated significant cytotoxic effects on various cancer cell lines, including lung and breast cancer cells .
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria, indicating potential use in treating infections .
Antitumor Activity
Recent studies have evaluated the antitumor effects of this compound using in vitro assays:
| Cell Line | IC50 (µM) | Assay Type |
|---|---|---|
| A549 | 6.26 ± 0.33 | 2D culture |
| HCC827 | 6.48 ± 0.11 | 2D culture |
| NCI-H358 | 20.46 ± 8.63 | 3D culture |
These results indicate that the compound is significantly more effective in two-dimensional cultures compared to three-dimensional models, which better mimic the tumor microenvironment .
Neuroprotective Effects
In models of neurodegeneration, particularly those simulating Parkinson's disease, the compound demonstrated:
- Increased dopamine levels.
- Decreased glutamate and nitrite ions in brain tissues.
These findings suggest a protective effect on dopaminergic neurons, potentially through nNOS inhibition .
Case Studies
- Neuroprotection in Animal Models : In a study involving rats with induced neurodegeneration, treatment with the compound resulted in improved motor functions and enhanced survival rates of neurons .
- Antimicrobial Efficacy : In vitro testing against Staphylococcus aureus showed that the compound could inhibit bacterial growth effectively, suggesting its potential as an antimicrobial agent .
Q & A
Q. What analytical workflows ensure accurate quantification of the compound in biological matrices?
- Protocol :
- Sample preparation : Protein precipitation with acetonitrile (1:3 v/v) followed by SPE cleanup .
- Detection : UPLC-MS/MS with MRM transitions (e.g., m/z 500→382 for quantification) .
- Calibration : Use deuterated internal standards (e.g., d-morpholinoethyl) to correct for matrix effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
